molecular formula C9H4F6O4 B6284217 3,5-bis(trifluoromethoxy)benzoic acid CAS No. 943632-70-0

3,5-bis(trifluoromethoxy)benzoic acid

Cat. No.: B6284217
CAS No.: 943632-70-0
M. Wt: 290.12 g/mol
InChI Key: RUIHQOMMSGSTJA-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H4F6O2 It is characterized by the presence of two trifluoromethoxy groups attached to the benzene ring at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(trifluoromethoxy)benzoic acid typically involves the introduction of trifluoromethoxy groups onto a benzoic acid derivative. One common method is the reaction of 3,5-dihydroxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethyl sulfoxide (DMSO) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,5-Bis(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups, which can enhance binding interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and properties.

Mechanism of Action

The mechanism of action of 3,5-bis(trifluoromethoxy)benzoic acid involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but with trifluoromethyl groups instead of trifluoromethoxy groups.

    4-(Trifluoromethyl)benzoic acid: Contains a single trifluoromethyl group at the 4 position.

    3-(Trifluoromethyl)benzoic acid: Contains a single trifluoromethyl group at the 3 position.

Uniqueness

3,5-Bis(trifluoromethoxy)benzoic acid is unique due to the presence of two trifluoromethoxy groups, which can significantly influence its chemical reactivity and interactions compared to compounds with trifluoromethyl groups. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and enhanced stability.

Properties

CAS No.

943632-70-0

Molecular Formula

C9H4F6O4

Molecular Weight

290.12 g/mol

IUPAC Name

3,5-bis(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H4F6O4/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H,16,17)

InChI Key

RUIHQOMMSGSTJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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